1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid
Overview
Description
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a pyrazole ring.
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes such asthiol protease and reverse transcriptase . These enzymes play crucial roles in various biological processes, including inflammation and viral replication, respectively .
Mode of Action
It’s known that molecules with a -cf3 group can exhibit improved drug potency toward their targets by lowering the pka of the cyclic carbamate through key hydrogen bonding interactions with the protein .
Biochemical Pathways
Similar compounds have been known to affect theSuzuki–Miyaura cross-coupling reaction , a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Pharmacokinetics
It’s known that similar compounds undergo extensive metabolism at numerous positions within the molecule, including ring oxidation and conjugation with glutathione, ring opening, n-demethylation, and alkyl side-chain hydroxylation, followed by oxidation to carboxylic acids and glucuronidation .
Result of Action
Similar compounds have been used in the synthesis of diaryl ether inhibitors of toxoplasma gondii enoyl reductase and 4-carboxamide derivatives acting as antifungal agents .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
The synthesis of 1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3-(trifluoromethyl)phenol and 1H-pyrazole-3-carboxylic acid.
Reaction Conditions: The 3-(trifluoromethyl)phenol is reacted with a suitable alkylating agent to form 3-(trifluoromethyl)phenoxyalkane.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids and other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid has diverse applications in scientific research:
Comparison with Similar Compounds
1-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds:
Properties
IUPAC Name |
1-[[3-(trifluoromethyl)phenoxy]methyl]pyrazole-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O3/c13-12(14,15)8-2-1-3-9(6-8)20-7-17-5-4-10(16-17)11(18)19/h1-6H,7H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFHHDVKSKICRK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCN2C=CC(=N2)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001158593 | |
Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1004193-05-8 | |
Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1004193-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[[3-(Trifluoromethyl)phenoxy]methyl]-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001158593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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